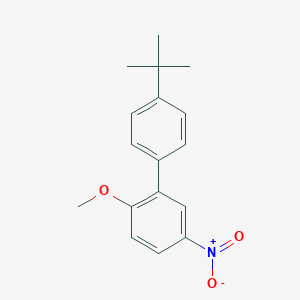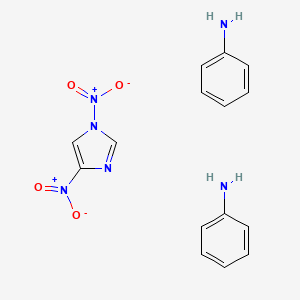
Aniline;1,4-dinitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline;1,4-dinitroimidazole is a compound that combines the aromatic amine aniline with the heterocyclic imidazole ring substituted with two nitro groups at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aniline;1,4-dinitroimidazole typically involves the nitration of imidazole derivatives. One common method includes the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) under controlled temperature conditions . The reaction conditions, such as the ratio of HNO₃ to H₂SO₄ and the temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Aniline;1,4-dinitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Aniline;1,4-dinitroimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Aniline;1,4-dinitroimidazole involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- 2,4-dinitro-1H-imidazole (2,4-DNI)
- 1-methyl-2,4,5-trinitroimidazole (MTNI)
- Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX)
- Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocane (HMX)
Comparison: Aniline;1,4-dinitroimidazole is unique due to the presence of both aniline and nitroimidazole moieties, which confer distinct chemical and biological properties. Compared to other nitroimidazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
664992-82-9 |
|---|---|
Formule moléculaire |
C15H16N6O4 |
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
aniline;1,4-dinitroimidazole |
InChI |
InChI=1S/2C6H7N.C3H2N4O4/c2*7-6-4-2-1-3-5-6;8-6(9)3-1-5(2-4-3)7(10)11/h2*1-5H,7H2;1-2H |
Clé InChI |
RKHROSOFHXVOIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


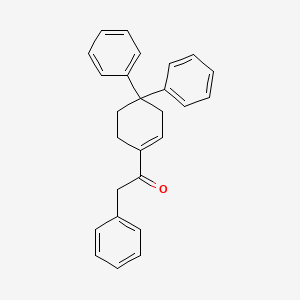
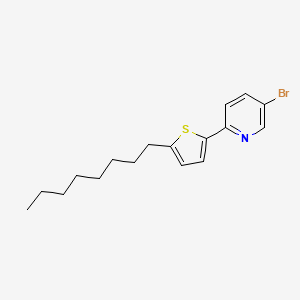
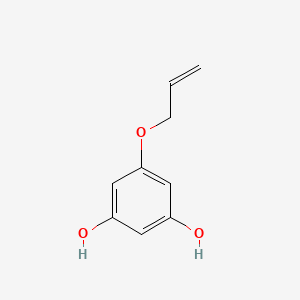
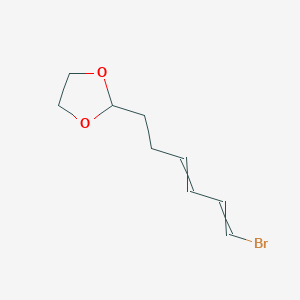
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

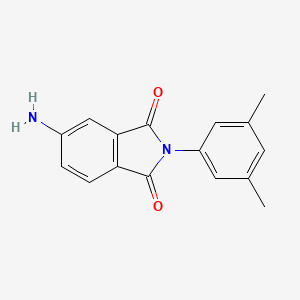
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
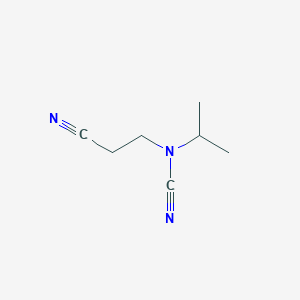
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
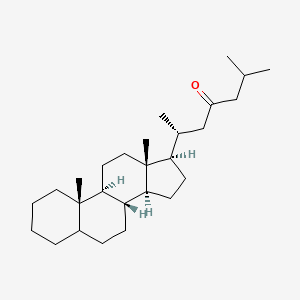
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
